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molecular formula C12H9N3OS B3176054 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 96898-91-8

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B3176054
M. Wt: 243.29 g/mol
InChI Key: FDDASPJZAQGBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065563

Procedure details

A suspension of 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole (3.1 g, 0.01 mole) in 150 ml of absolute alcohol containing 1.84 ml of concentrated HCl is hydrogenated using 0.4 g of 5% Pd on carbon as catalyst. The solid is slurried with saturated K2CO3 solution and extracted with chloroform. Evaporation of the chloroform in vacuo gives the amine as a yellow solid, 1.4 g (50% yield).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][N:13]=[C:12]([C:15]3[S:16][CH:17]=[CH:18][CH:19]=3)[N:11]=2)=[CH:6][CH:5]=1)([O-])=O.Cl.C([O-])([O-])=O.[K+].[K+]>[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][N:13]=[C:12]([C:15]3[S:16][CH:17]=[CH:18][CH:19]=3)[N:11]=2)=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC(=NO1)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
alcohol
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NC(=NO1)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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